Methyl 7-Chloro-2-oxo-2H-chromene-3-carboxylate
Description
Methyl 7-Chloro-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a chlorine substituent at the 7-position and a methyl ester group at the 3-position of the chromene backbone. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties. The molecular formula is C₁₁H₇ClO₄, with a calculated molecular weight of 238.45 g/mol.
Properties
Molecular Formula |
C11H7ClO4 |
|---|---|
Molecular Weight |
238.62 g/mol |
IUPAC Name |
methyl 7-chloro-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C11H7ClO4/c1-15-10(13)8-4-6-2-3-7(12)5-9(6)16-11(8)14/h2-5H,1H3 |
InChI Key |
CWBILFVZVXSLOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C(C=C2)Cl)OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-Chloro-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 7-chloro-4-hydroxycoumarin with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of the desired ester compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-Chloro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 7-chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted coumarin derivatives.
Scientific Research Applications
Methyl 7-Chloro-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of dyes, fragrances, and optical brighteners.
Mechanism of Action
The mechanism of action of Methyl 7-Chloro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Chlorine Substitution Patterns
The position of the chlorine substituent significantly influences physicochemical properties. For example:
- Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (CAS 91058-98-9) shares the same ester and chlorine substituents but differs in the chlorine position (6- vs. 7-position). The similarity score between these isomers is 1.00, indicating nearly identical core structures .
Functional Group Variations
Ester Group Modifications
- Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate (CAS 6093-71-6) replaces the methyl ester with an ethyl group and substitutes chlorine with a hydroxyl group. The hydroxyl group increases polarity and hydrogen-bonding capacity, while the ethyl ester may enhance lipophilicity. Its similarity score is 0.84 .
Substituent Electronic Effects
- Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate (C₁₅H₁₇NO₄, MW 275.30 g/mol) features an electron-donating diethylamino group instead of chlorine. This substitution shifts NMR signals; for instance, the diethylamino group in this compound causes distinct proton environments (e.g., δ 3.44 ppm for N-CH₂ and δ 1.22 ppm for CH₃ in ¹H NMR) compared to the electron-withdrawing chlorine in the target compound .
Structural Analogs with Modified Backbones
Data Tables: Key Structural and Spectral Comparisons
Table 1: Structural Comparison of Selected Coumarin Derivatives
Table 2: Spectral Shifts Influenced by Substituents
Biological Activity
Methyl 7-Chloro-2-oxo-2H-chromene-3-carboxylate is a notable compound within the coumarin family, recognized for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by its unique chloro substituent at the 7-position of the chromene ring. This structural feature enhances its biological activity compared to other coumarins. The compound's chemical formula is , and it has a CAS number of 1610862-98-0.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 26 | 7.23 µg/mL |
| Bacillus subtilis | 28 | Not specified |
| Escherichia coli | Not effective | Not applicable |
| Klebsiella pneumoniae | Not effective | Not applicable |
The compound's structure-activity relationship (SAR) studies have revealed that substituents such as methyl and chloro groups enhance its antimicrobial potency .
Anticancer Properties
This compound has shown promising results in anticancer research. Studies have indicated its potential effectiveness against various cancer types, including prostate cancer and melanoma.
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of this compound on prostate cancer cell lines, it was found to induce apoptosis and inhibit cell proliferation. The mechanism of action involves the modulation of biochemical pathways associated with tumor growth inhibition.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets.
Key Mechanisms Include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress.
- Inhibition of Enzymatic Activity : It has been shown to inhibit phospholipase A2, which plays a role in inflammatory processes .
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing their proliferation.
Additional Biological Activities
Beyond antimicrobial and anticancer properties, this compound has been investigated for other potential therapeutic applications:
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases.
- Antioxidant Effects : Its antioxidant capacity contributes to its protective effects against cellular damage.
Q & A
Q. What synthetic methodologies are commonly employed for Methyl 7-Chloro-2-oxo-2H-chromene-3-carboxylate?
The compound is typically synthesized via condensation reactions. A representative method involves reacting 7-chloro-2-hydroxybenzaldehyde derivatives with methyl malonate in the presence of a base (e.g., piperidine or sodium ethoxide) under reflux conditions. Purification often employs column chromatography (SiO₂, chloroform/ethyl acetate eluent) or recrystallization from solvents like ethanol .
Q. How is NMR spectroscopy used to confirm the structural integrity of this compound?
¹H and ¹³C NMR are critical for verifying the chromene backbone and substituents. Key spectral features include:
- A singlet for the ester methyl group (δ ~3.8–3.9 ppm in ¹H NMR; δ ~52–54 ppm in ¹³C NMR).
- Aromatic protons (δ ~6.5–8.5 ppm) reflecting the chloro-substituted chromene system.
- The carbonyl carbon (C=O) of the lactone and ester groups (δ ~160–165 ppm in ¹³C NMR). Discrepancies due to solvent effects (e.g., DMSO vs. CDCl₃) should be cross-validated with 2D techniques like COSY or HSQC .
Q. What biological activities are associated with structurally related chromene derivatives?
Analogous compounds exhibit anticancer, antimicrobial, and enzyme-inhibitory properties. For example, 7-methoxy derivatives inhibit acetylcholinesterase (relevant to Alzheimer’s research), while chloro-substituted analogs show anti-inflammatory activity. These effects are attributed to interactions with molecular targets like kinases or DNA topoisomerases .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and regioselectivity?
- Catalyst Screening : Replace piperidine with morpholine or DBU to enhance reaction efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate condensation vs. protic solvents like ethanol.
- Temperature Control : Microwave-assisted synthesis can reduce reaction time and improve purity . Contradictions in yield between batches often stem from trace moisture or oxygen; strict inert conditions (N₂/Ar atmosphere) are recommended .
Q. What strategies resolve discrepancies in spectroscopic or crystallographic data?
- NMR Anomalies : Use deuterated solvents consistently and employ DEPT-135 to distinguish CH₂/CH₃ groups. For unexpected splitting, consider dynamic effects or impurities.
- Crystallographic Challenges : If hydrogen bonding patterns (e.g., C=O⋯H interactions) conflict with literature, refine models using SHELXL with restraints for disordered regions. Graph-set analysis (e.g., Etter’s rules) can validate supramolecular motifs .
Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at position 7.
- In Silico Screening : Perform molecular docking (AutoDock Vina) against targets like COX-2 or β-amyloid.
- In Vitro Assays : Prioritize derivatives showing <10 µM IC₅₀ in enzyme inhibition assays (e.g., acetylcholinesterase) .
Q. What crystallographic insights are critical for understanding solid-state properties?
Single-crystal X-ray diffraction reveals:
- Packing Motifs : π-π stacking between chromene rings (distance ~3.5 Å) and hydrogen bonds (O-H⋯O, ~2.8 Å).
- Torsion Angles : Dihedral angles between the chlorophenyl and ester groups influence solubility. Use SHELXT for structure solution and DIAMOND for visualization. Compare with CSD entries (e.g., polymorphs of 7-diethylamino analogs) to identify trends .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
